molecular formula C28H25N3O2S B11445081 3-benzyl-8-[4-(benzyloxy)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-benzyl-8-[4-(benzyloxy)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11445081
M. Wt: 467.6 g/mol
InChI Key: IYBYJXBDXSIDEZ-UHFFFAOYSA-N
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Description

3-Benzyl-8-[4-(benzyloxy)phenyl]-6-oxo-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyridothiadiazines This compound is characterized by its unique structure, which includes a pyrido[2,1-b][1,3,5]thiadiazine core, substituted with benzyl and benzyloxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-8-[4-(benzyloxy)phenyl]-6-oxo-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridothiadiazine Core: This step involves the cyclization of appropriate precursors to form the pyridothiadiazine ring system.

    Introduction of Benzyl and Benzyloxyphenyl Groups: The benzyl and benzyloxyphenyl groups are introduced through nucleophilic substitution reactions.

    Oxidation and Nitrile Formation: The final steps involve oxidation to introduce the oxo group and the formation of the nitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-8-[4-(benzyloxy)phenyl]-6-oxo-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-Benzyl-8-[4-(benzyloxy)phenyl]-6-oxo-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 3-benzyl-8-[4-(benzyloxy)phenyl]-6-oxo-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)phenol: Shares the benzyloxyphenyl group and is used in similar synthetic applications.

    Benzyl-protected compounds: These compounds have similar protective groups and are used in organic synthesis.

Uniqueness

3-Benzyl-8-[4-(benzyloxy)phenyl]-6-oxo-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H25N3O2S

Molecular Weight

467.6 g/mol

IUPAC Name

3-benzyl-6-oxo-8-(4-phenylmethoxyphenyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C28H25N3O2S/c29-16-26-25(23-11-13-24(14-12-23)33-18-22-9-5-2-6-10-22)15-27(32)31-19-30(20-34-28(26)31)17-21-7-3-1-4-8-21/h1-14,25H,15,17-20H2

InChI Key

IYBYJXBDXSIDEZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=C2N(C1=O)CN(CS2)CC3=CC=CC=C3)C#N)C4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

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